1-Cyanocyclopropyl acetate
Description
Significance of Cyanocyclopropane Scaffolds in Modern Chemical Research
Cyanocyclopropane scaffolds are of considerable importance in contemporary chemical research, particularly in medicinal chemistry and materials science. The cyclopropyl (B3062369) group is a bioisostere for various functional groups and can introduce conformational rigidity into a molecule, which is often beneficial for binding to biological targets. The nitrile group is a versatile functional handle that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles.
The incorporation of a 1-cyanocyclopropyl moiety has been a key strategy in the design of various therapeutic agents. For instance, derivatives containing the N-(1-cyanocyclopropyl) group are common in inhibitors of cysteine proteases like cathepsins. researchgate.net The cyclopropyl group in these inhibitors is thought to enhance metabolic stability due to the high bond dissociation energy of its C-H bonds. researchgate.net
The utility of cyanocyclopropanes also extends to agrochemicals. Certain 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid derivatives are used as intermediates in the synthesis of biologically active compounds for the agrochemical industry.
Historical Context and Evolution of Cyclopropane (B1198618) Chemistry in Synthetic Design
The chemistry of cyclopropanes dates back to the late 19th century, but for a long time, they were considered mere laboratory curiosities. The development of efficient cyclopropanation methods, especially those involving carbenes and carbenoids, made these strained rings more accessible. It was in the mid-20th century that the synthetic potential of cyclopropanes began to be systematically explored.
A pivotal development in this area was the advent of "donor-acceptor" (D-A) cyclopropanes. These are cyclopropanes substituted with both an electron-donating and an electron-withdrawing group, which polarizes one of the C-C bonds of the ring, facilitating its cleavage under mild conditions. This reactivity has been harnessed in a plethora of synthetic transformations, including ring-opening reactions, cycloadditions, and rearrangements, to construct complex molecular architectures. 1-Cyanocyclopropyl acetate (B1210297) can be classified as a doubly activated cyclopropane, where both the cyano and acetate groups act as electron-withdrawing substituents, making the ring susceptible to nucleophilic attack.
Overview of Key Research Areas Pertaining to 1-Cyanocyclopropyl Acetate and Related Derivatives
Research involving this compound and its derivatives primarily revolves around their utility as synthetic intermediates. The key research areas can be broadly categorized as follows:
Ring-Opening Reactions: The high ring strain and the presence of activating groups make cyanocyclopropanes susceptible to ring-opening by nucleophiles. This provides a pathway to various functionalized acyclic compounds. For example, the ring-opening of related donor-acceptor cyclopropanes with amines is a well-established method for synthesizing γ-aminobutyric acid (GABA) derivatives. wikipedia.org
Cycloaddition Reactions: Donor-acceptor cyclopropanes can act as 1,3-dipole synthons. Upon activation, they can undergo formal [3+2] or other cycloaddition reactions with various dipolarophiles to construct five-membered and other ring systems. researchgate.net
Synthesis of Heterocycles: The reactivity of the cyanocyclopropane moiety has been exploited in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
Medicinal Chemistry: As mentioned earlier, the 1-cyanocyclopropyl group is a recognized pharmacophore. Research continues to explore its incorporation into new drug candidates to enhance properties like potency and metabolic stability. researchgate.net
While specific data for this compound is scarce, the reactivity of analogous compounds provides a strong indication of its synthetic potential. The following table summarizes some reactions of a closely related compound, ethyl 2-(1-cyanocyclopropyl)acetate.
| Reaction Type | Reagents and Conditions | Product | Reference |
| Hydrolysis | Acidic or basic conditions | 2-(1-cyanocyclopropyl)acetic acid and ethanol | Not specified in detail |
| Nucleophilic Substitution (on CN) | Various nucleophiles | Varied | Not specified in detail |
| Reduction (of CN) | Lithium aluminum hydride or H₂/catalyst | Corresponding amine | Not specified in detail |
This table is based on the general reactivity described for ethyl 2-(1-cyanocyclopropyl)acetate and is intended to be illustrative of the potential reactions of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-cyanocyclopropyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-5(8)9-6(4-7)2-3-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOIZBSGDSALQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526822 | |
| Record name | 1-Cyanocyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87656-22-2 | |
| Record name | 1-Cyanocyclopropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Cyanocyclopropyl Acetate and Analogues
Direct Esterification Routes
Direct esterification represents the most straightforward approach to 1-cyanocyclopropyl acetate (B1210297), beginning with precursors that already contain the 1-cyanocyclopropyl scaffold.
Esterification of 1-Cyanocyclopropylcarboxylic Acid
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry, commonly known as Fischer-Speier esterification. nih.govresearchgate.net This acid-catalyzed equilibrium reaction can be applied to the synthesis of 1-cyanocyclopropyl acetate from 1-cyanocyclopropylcarboxylic acid. researchgate.netrsc.org The reaction involves heating the carboxylic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride gas. researchgate.netgoogle.com To favor the formation of the ester product, the equilibrium must be shifted to the right. This is typically achieved by using an excess of the alcohol reactant or by removing water as it is formed. organic-chemistry.org
Alternatively, the carboxylic acid can be activated to facilitate the reaction. Conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol, provides a high-yielding, non-reversible route to the ester. google.comrochester.edu Similarly, acid anhydrides can be used. google.com Another effective method is the Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride (B1165640) that reacts readily with alcohols in the presence of a stoichiometric amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Table 1: Representative Conditions for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| Generic Carboxylic Acid | Primary or Secondary Alcohol | Concentrated H₂SO₄ (catalytic) | Heat/reflux, excess alcohol used to drive equilibrium. | researchgate.netorganic-chemistry.org |
| Generic Carboxylic Acid | Alcohol | In-situ generated HCl (from Acetyl Chloride) | Gentle reflux. | nih.gov |
Esterification of 1-Cyanocyclopropanemethanol
When the starting material is an alcohol, such as 1-cyanocyclopropanemethanol, esterification is achieved by reaction with a carboxylic acid or, more commonly, an activated carboxylic acid derivative. researchgate.net The reaction of an alcohol with an acyl chloride, like ethanoyl chloride, is typically vigorous and rapid at room temperature, producing the ester and hydrogen chloride gas. google.com
A less aggressive and more common alternative involves the use of an acid anhydride, such as ethanoic anhydride. This reaction is slower than with acyl chlorides and often requires warming or a catalyst to proceed at a reasonable rate. researchgate.netgoogle.com The reaction yields the ester and a molecule of carboxylic acid as a byproduct. For sterically hindered alcohols, the Yamaguchi protocol or Steglich esterification (using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of DMAP) are effective methods. nih.govrug.nl
Cyclopropanation Strategies
These methods build the three-membered ring from acyclic precursors that already contain the necessary cyano and ester functionalities or their precursors.
Cyclization Reactions Involving Cyano- and Ester-Containing Precursors
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for forming cyclopropane (B1198618) rings. rsc.orgnih.gov This tandem reaction involves the nucleophilic Michael addition of a carbanion to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution (cyclization) that closes the three-membered ring. nih.govrsc.org
For the synthesis of cyanocyclopropanes, this can involve the reaction of a nucleophile, such as an α-cyano-stabilized carbanion, with an alkene bearing a leaving group on the adjacent carbon. For instance, base-promoted reactions between 2-arylacetonitriles and α-bromoennitriles produce dinitrile-substituted cyclopropanes under mild, transition-metal-free conditions. nih.gov A related strategy involves the reaction of Michael adducts, formed from 2-cyanoacetamides and α,β-unsaturated malonates, which undergo a tandem oxidative cyclization to yield highly functionalized 2-carbamoyl-2-cyanocyclopropanecarboxylates. acs.org
An electrocatalytic multicomponent approach has also been developed, reacting aldehydes, alkyl cyanoacetates, and dialkyl malonates in an undivided cell to stereoselectively form trialkyl-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates. rsc.org
Table 2: Examples of Michael-Initiated Ring Closure (MIRC) Reactions
| Nucleophile Precursor | Michael Acceptor | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Arylacetonitrile | α-Bromoennitrile | Base-promoted (e.g., K₂CO₃) | Dinitrile-substituted cyclopropane | nih.gov |
| 2-Cyanoacetamide / Malonate Adduct | α,β-Unsaturated Malonate | Iodosobenzene / TBAI (oxidative cyclization) | Carbamoyl-cyanocyclopropanecarboxylate | acs.org |
| Alkyl Cyanoacetate & Dialkyl Malonate | Aldehyde (forms acceptor in situ) | Electrocatalysis, NaBr-NaOAc mediator | Cyano-tricarboxylate cyclopropane | rsc.org |
Donor-Acceptor Cyclopropane Synthesis Approaches
Donor-acceptor (D-A) cyclopropanes, which possess vicinal electron-donating and electron-withdrawing groups, are activated systems, but the principles for their synthesis extend to geminally-activated cyclopropanes like this compound. rsc.org A primary method for their synthesis is the transition-metal-catalyzed reaction of an alkene with a diazo compound. nih.govrochester.eduresearchgate.net
In this context, a diazo compound bearing both a cyano and an ester group, such as an α-cyanodiazoacetate, serves as a carbene precursor. nih.govacs.org Catalysts based on rhodium(II), such as Rh₂(OAc)₄, or copper are commonly employed to decompose the diazo compound, generating a metal-carbene intermediate which then reacts with an alkene to form the cyclopropane ring. acs.orgacs.org Chiral catalysts can be used to achieve high enantioselectivity in these transformations. researchgate.netacs.org Ruthenium porphyrin complexes have also been shown to effectively catalyze the asymmetric cyclopropanation of dienes with tert-butyl 2-cyano-2-diazoacetate. rsc.org
Derivatization from Pre-Existing Cyclopropane Structures
This approach involves modifying a functional group on a pre-formed cyclopropane ring to install the desired cyano and/or acetate moieties. A chemically viable, though multi-step, pathway involves the Baeyer-Villiger oxidation of a 1-cyano-1-acetylcyclopropane precursor.
The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids. pitt.edu While the migratory aptitude of a cyclopropyl (B3062369) group is generally low, the oxidation of cyclopropyl methyl ketones to cyclopropyl acetates has been successfully demonstrated, typically requiring strong oxidizing agents like trifluoroperacetic acid. pitt.edunih.gov The reaction proceeds with the insertion of an oxygen atom between the carbonyl carbon and the adjacent carbon atom, converting the acetyl group into an acetate ester while keeping the cyclopropane ring intact. researchgate.netchemrxiv.org
The required precursor, 1-cyano-1-acetylcyclopropane, can be synthesized from 1-cyanocyclopropanecarboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride, which can then be reacted with a suitable organometallic reagent, such as a Gilman cuprate (B13416276) (e.g., lithium dimethylcuprate), to yield the target methyl ketone. This two-step sequence—ketone formation followed by Baeyer-Villiger oxidation—represents a logical derivatization strategy from an existing cyclopropane structure.
Conversion of 1-Cyanocyclopropane-1-carboxylates
The conversion of 1-cyanocyclopropane-1-carboxylates represents a potential, though challenging, route to cyanocyclopropane derivatives. The inherent ring strain of the three-membered ring significantly influences the reactivity of these substrates. Research into the decarboxylative thiolation of potassium 1-cyanocyclopropane-1-carboxylate (B14765170) has shown that, instead of substitution, the reaction leads exclusively to a ring-opening product. rsc.org This outcome is attributed to the release of ring tension, which favors cleavage of the cyclopropane ring over simple decarboxylation. rsc.org
Other transformations of 1-cyanocyclopropane-1-carboxylates further highlight the propensity of the ring to participate in reactions. For instance, Brønsted acid-mediated reactions with arylhydrazines result in the formation of 1,3,5-trisubstituted pyrazoles, a process that involves ring-opening followed by a new cyclization event. acs.orgscispace.com Similarly, selective hydrolysis of the carboxylate group has been achieved using hydroxylamine (B1172632) and sodium acetate. researchgate.net These examples underscore that synthetic routes starting from 1-cyanocyclopropane-1-carboxylates must carefully navigate conditions to avoid unintended ring-opening pathways when aiming for products that retain the cyclopropane core.
Catalytic Systems in Synthesis
The synthesis of the cyclopropane ring is often achieved through catalytic methods that enable high efficiency and selectivity. Various catalytic systems, including Brønsted acids, phase-transfer catalysts, and metal-based catalysts, have been developed for the formation of cyclopropane structures.
Brønsted Acid Catalysis
Brønsted acids play a crucial role in the chemistry of donor-acceptor cyclopropanes (DACs), which are characterized by vicinal electron-donating and electron-withdrawing groups that polarize the C-C bonds of the ring. nih.govacs.org Rather than directly catalyzing the formation of the cyclopropane ring, Brønsted acids are typically employed to activate the ring for subsequent nucleophilic attack and ring-opening. rsc.org
The activation mechanism involves the protonation of the electron-withdrawing group (e.g., a carbonyl group) by the Brønsted acid. acs.orgrsc.org This protonation enhances the group's electron-withdrawing ability, further polarizing the cyclopropane C-C bond and rendering the benzylic carbon susceptible to an SN2-like displacement by a nucleophile. acs.org This strategy has been used in reactions of DACs with various nucleophiles, including indoles, arenes, azides, and alcohols. nih.govacs.org A unified method using trifluoromethanesulfonic acid (TfOH) in hexafluoroisopropanol (HFIP) has proven effective for the ring-opening of a wide scope of DACs at room temperature. acs.org Therefore, in the context of synthesizing a stable compound like this compound, the choice of acidic conditions must be carefully managed to prevent the decomposition or undesired reaction of the target molecule.
Table 1: Examples of Brønsted Acid-Catalyzed Reactions of Donor-Acceptor Cyclopropanes
| Catalyst | Reactants | Product Type | Finding | Reference |
|---|---|---|---|---|
| Diphenylphosphoric acid | Donor-acceptor cyclopropane, 3-methyl-1H-indole | 8,9-dihydropyrido[1,2-a]indole | Catalyzes a formal (4+2) cyclocondensation. | nih.gov |
| Trifluoromethanesulfonic acid (TfOH) | Donor-acceptor cyclopropane, Various nucleophiles (arenes, indoles, etc.) | Ring-opened products | Provides a general method for nucleophilic ring-opening at room temperature. | acs.org |
| N-trifluoromethanesulfonamide | Donor-acceptor cyclopropane, C3-substituted indoles | Cyclocondensation products | Stronger Brønsted acid required for efficient reaction with certain substrates. | rsc.org |
Phase-Transfer Catalysis in Cyclopropane Formation
Phase-transfer catalysis (PTC) is a powerful technique for synthesizing highly substituted cyclopropanes, particularly through a Michael-Initiated Ring Closure (MIRC) reaction. mdpi.comnih.gov This methodology is well-suited for the formation of cyclopropanes from activated alkenes and nucleophiles containing a leaving group. mdpi.com The reaction typically involves the deprotonation of a pronucleophile (e.g., a malonate ester) by a base in an aqueous phase. The phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, transports the resulting anion into an organic phase where it reacts with a Michael acceptor. mdpi.comrsc.org This is followed by an intramolecular nucleophilic substitution that closes the three-membered ring. mdpi.com
This method has been successfully applied to the enantioselective cyclopropanation of various substrates, including chalcones and 4-nitro-5-styrylisoxazoles, using bromomalonates as the nucleophile. nih.govrsc.org The use of chiral, non-racemic PTCs derived from Cinchona alkaloids allows for high levels of stereocontrol, yielding cyclopropane products with excellent diastereoselectivity and high enantioselectivity. rsc.orgrsc.org
Table 2: Phase-Transfer Catalysis in Enantioselective Cyclopropanation
| Catalyst Type | Michael Acceptor | Nucleophile | Key Findings | Reference(s) |
|---|---|---|---|---|
| Cinchona alkaloid ammonium salt | Chalcones | Bromomalonates | First PTC-catalyzed MIRC reaction of chalcones; yields up to 98% and e.r. up to 91:9. | nih.gov |
| Cinchona based catalyst | 4-Nitro-5-styrylisoxazoles | 2-Bromomalonate esters | High yields, complete diastereoselection, and high enantioselectivity (up to 96%). | rsc.org |
| N-benzylquininium chloride | 4-Nitro-5-bromostyrylisoxazoles | Malonate esters | Reaction afforded cyclopropanes in high conversion as a single diastereoisomer. | mdpi.com |
Metal-Mediated or Metal-Free Cyclizations
Metal-Mediated Cyclizations A variety of metal-based systems are employed to synthesize cyclopropanes. One notable method is the zinc-mediated transformation of 1,3-diols into cyclopropanes. acs.org In this approach, the diols are first converted to 1,3-dimesylates, which then undergo a reductive cross-electrophile coupling reaction mediated by zinc dust to form the cyclopropane ring under mild conditions. acs.org This method is particularly valuable for the late-stage modification of complex molecules like natural products and medicinal agents. acs.org
Transition metals such as palladium, rhodium, copper, nickel, and gold are also widely used to catalyze cyclopropanation reactions. researchgate.net For example, the metal-mediated cyclopropanation of enynes is a common strategy that proceeds through an in-situ generated metal carbene species. researchgate.net Palladium catalysts are also known to activate vinylcyclopropanes towards C-C bond cleavage via oxidative addition, forming zwitterionic π-allylpalladium species that can be trapped by electrophiles, although this represents a reaction of the cyclopropane rather than its formation. nih.gov
Metal-Free Cyclizations Beyond the phase-transfer catalysis described above, other metal-free methods for cyclopropane synthesis have been developed. An electrocatalytic, multicomponent approach provides a stereoselective route to trialkyl 3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates. rsc.orgrsc.org This one-pot process involves the electrolysis of an aromatic aldehyde, an alkyl cyanoacetate, and a dialkyl malonate in an undivided cell, using a sodium bromide–sodium acetate mixture as a double mediatory system. rsc.org This method avoids the use of transition metals and is notable for its scalability. rsc.org
Reaction Optimization and Scalability Considerations
The practical application of any synthetic method depends on its optimization and potential for scalability. For the synthesis of cyclopropane derivatives, several strategies have been shown to be effective on a larger scale.
Optimization of phase-transfer catalyzed cyclopropanations often involves the careful selection of the catalyst, solvent, and base to maximize yield and enantioselectivity. nih.gov Studies have shown that heavily substituted cyclopropane esters can be prepared on a multi-gram scale using PTC, demonstrating the method's scalability. rsc.org
The Brønsted acid-catalyzed dehydrative coupling of cyclopropylcarbinols has also proven to be scalable, with an effective gram-scale reaction demonstrated, highlighting a high turnover number for the catalyst. nih.gov Furthermore, a one-pot reductive cyclization to produce spirocyclic sultams, which involves a cyano-substituted cyclopropane intermediate, has been successfully performed on a 30-gram scale. nih.gov
The electrocatalytic multicomponent synthesis of cyanocyclopropanes is another example of a highly scalable process. The reaction can be performed to produce multigram quantities of the desired product; one reported experiment yielded 13.8 grams of a trialkyl cyanocyclopropane tricarboxylate. rsc.org These examples confirm that methodologies for producing complex cyclopropane structures, including those with cyano substituents, can be efficiently scaled for practical production.
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Acetate (B1210297) Moiety
The acetate group, as an ester, is susceptible to reactions common to carboxylic acid derivatives, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.
Nucleophilic Substitution Reactions
Nucleophilic acyl substitution is a characteristic reaction of esters like 1-cyanocyclopropyl acetate. In this two-step process, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group, in this case, the 1-cyanocyclopropoxy group, is expelled to regenerate the carbonyl double bond. However, due to the nature of the leaving group, it is more common for the acetyl group to be displaced by a nucleophile attacking the cyclopropyl (B3062369) carbon, especially if the nucleophile is strong. The specific pathway, whether SN1 or SN2, depends on the reaction conditions and the nature of the nucleophile. For instance, reaction with a strong nucleophile like a cyanide ion in an appropriate solvent would likely proceed via an SN2 mechanism. chemguide.co.ukyoutube.com
The general mechanism for nucleophilic substitution at an acyl carbon involves the attack of a nucleophile, leading to a tetrahedral intermediate, followed by the departure of the leaving group. This type of reaction allows for the conversion of the acetate into other functional groups.
Table 1: Examples of Nucleophilic Substitution on Acetate Groups
| Nucleophile | Product Type | Reagents/Conditions |
|---|---|---|
| Hydroxide (B78521) (OH⁻) | Carboxylate | Aqueous NaOH or KOH |
| Alkoxide (RO⁻) | Ester (Transesterification) | NaOR in ROH |
| Amine (RNH₂) | Amide | RNH₂ with or without catalyst |
Hydrolysis and Amidation Transformations
Hydrolysis: The acetate group can be hydrolyzed under either acidic or basic conditions to yield 1-hydroxycyclopropanecarbonitrile and acetic acid or its corresponding salt.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the acetate is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, the 1-hydroxycyclopropanecarbonitrile group is eliminated as a leaving group, which is then deprotonated to give the final product.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the 1-cyanocyclopropoxide ion to form acetic acid, which is immediately deprotonated by the basic conditions to form an acetate salt. An acidic workup is required to obtain the free 1-hydroxycyclopropanecarbonitrile. libretexts.org
Amidation: The conversion of the acetate group to an amide can be achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction, often referred to as aminolysis, can be slow and may require heating or catalysis. Boric acid and other borate (B1201080) esters have been shown to be effective catalysts for direct amidation reactions. ucl.ac.uk The process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of the 1-cyanocyclopropoxy group.
Reactions Involving the Nitrile Group
The cyano group is a highly versatile functional group that can undergo a wide range of transformations. researchgate.net
Hydrolysis to Carboxamides
The nitrile group of this compound can be selectively hydrolyzed to a carboxamide group. This transformation can be achieved under both acidic and basic conditions, often with careful control of the reaction to prevent further hydrolysis to the carboxylic acid. lumenlearning.comlibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of acid, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. libretexts.orglumenlearning.com Subsequent tautomerization of the resulting imidic acid intermediate leads to the formation of the primary amide, 1-acetoxycyclopropanecarboxamide. lumenlearning.com
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. libretexts.orgresearchgate.net Protonation of the resulting intermediate by water yields an imidic acid, which then tautomerizes to the amide. libretexts.org One notable method involves the use of hydroxylamine (B1172632) and sodium acetate for a novel selective hydrolysis of related 1-cyanocyclopropane-1-carboxylates, which could potentially be applied here to avoid harsh conditions that might open the cyclopropane (B1198618) ring. researchgate.net
Table 2: Conditions for Nitrile Hydrolysis
| Product | Reagents/Conditions | Mechanism Type |
|---|---|---|
| Carboxamide | Concentrated H₂SO₄ or HCl, controlled temperature | Acid-catalyzed |
| Carboxamide | H₂O₂, NaOH or KOH, controlled temperature | Base-catalyzed |
| Carboxylic Acid | Dilute H₂SO₄ or HCl, heat | Acid-catalyzed |
Participation in Annulation and Cyclization Reactions
The cyclopropane ring in this compound is a "donor-acceptor" cyclopropane. The nitrile group acts as an electron-withdrawing group (acceptor), while the cyclopropane ring itself can act as a three-carbon donor. This electronic characteristic makes the molecule a suitable substrate for various ring-opening, cyclization, and annulation reactions, often catalyzed by Lewis or Brønsted acids. mdpi.com
These reactions typically proceed through the formation of a zwitterionic intermediate, which can then react with various nucleophiles or electrophiles to form larger, more complex cyclic or heterocyclic systems. For instance, donor-acceptor cyclopropanes are known to participate in (3+2) and (3+3) annulation reactions. In a (3+3) annulation, the cyclopropane could react with a bifunctional substrate like mercaptoacetaldehyde (B1617137) to form a six-membered sulfur-containing heterocycle. mdpi.com
Other Transformations of the Cyano Group
Beyond hydrolysis, the cyano group is a gateway to a variety of other functionalities, making it a valuable synthetic handle. researchgate.net
Reduction to Amines: The nitrile can be reduced to a primary amine, (1-acetoxycyclopropyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation provides access to cyclopropylmethylamine derivatives.
Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon. Subsequent hydrolysis of the resulting imine intermediate yields a ketone. This allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group.
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions. For example, it can undergo a [3+2] cycloaddition with an azide (B81097) to form a tetrazole ring, a common scaffold in medicinal chemistry. researchgate.net
These varied reaction pathways underscore the utility of this compound as a versatile intermediate in the synthesis of a wide array of more complex molecules.
Cyclopropane Ring Reactivity
The reactivity of the cyclopropane ring in this compound is its most prominent chemical feature. The significant angle strain, estimated to be around 27 kcal/mol for an unsubstituted cyclopropane, provides a strong thermodynamic driving force for reactions that lead to ring-opening. When combined with the polarizing effects of the acceptor (cyano) and donor (acetate, via the cyclopropane sigma bonds) groups, the ring becomes an electrophilic species, readily attacked by nucleophiles.
Ring-Opening Reactions
Ring-opening reactions are a cornerstone of cyclopropane chemistry, converting the strained three-membered ring into more stable, functionalized acyclic systems. For donor-acceptor cyclopropanes like this compound, these reactions are particularly facile and can be initiated by a range of reagents and conditions.
Donor-acceptor (D-A) cyclopropanes are effective electrophiles that readily react with nucleophiles in polar, ring-opening reactions. scispace.com The presence of the electron-withdrawing cyano group significantly activates the cyclopropane ring towards nucleophilic attack. This process typically involves the cleavage of the carbon-carbon bond distal to the activating group, generating a stabilized zwitterionic intermediate that is then trapped by the nucleophile.
A broad array of nucleophiles can be employed in these transformations. While specific studies on this compound are not extensively detailed, analogous systems like cyclopropyl ketones and diesters have been shown to react with heteroatom nucleophiles such as thiols, alcohols, and carboxylic acids, as well as various carbon-centered nucleophiles. scispace.comrsc.org For instance, asymmetric ring-opening of cyclopropyl ketones has been achieved with high efficiency using a chiral N,N'-dioxide-scandium(III) complex as a catalyst. nih.gov These reactions provide access to highly functionalized γ-substituted products. sioc.ac.cndntb.gov.uaresearchgate.net The general mechanism involves the activation of the cyclopropane by a Lewis or Brønsted acid, followed by the nucleophilic attack. nih.gov
Table 1: Examples of Nucleophile-Induced Ring Opening of Donor-Acceptor Cyclopropanes
| Nucleophile Type | Example Nucleophile | Resulting Product Class | Catalyst/Conditions |
|---|---|---|---|
| Heteroatom (Sulfur) | Thiols (R-SH) | γ-Thiobutyric Acid Derivatives | Chiral Sc/N,N'-dioxide complex |
| Heteroatom (Oxygen) | Alcohols (R-OH) | γ-Alkoxybutyric Acid Derivatives | TfOH in HFIP |
| Heteroatom (Nitrogen) | Primary Arylamines (Ar-NH2) | γ-Aminobutyric Acid (GABA) Derivatives | Chiral heterobimetallic catalyst |
| Carbon | Indoles | γ-Indolyl Butyric Acid Derivatives | Ytterbium triflate (Yb(OTf)3) |
| Carbon | 1,3-Diketones | Functionalized 1,6-Dicarbonyl Compounds | TfOH in HFIP |
The ring-opening of D-A cyclopropanes is a powerful strategy for generating 1,3-dipole synthons, which can be trapped in situ by various dipolarophiles to construct five- or six-membered rings through annulation reactions. sioc.ac.cn These transformations, often catalyzed by Lewis acids, provide efficient routes to complex cyclic and heterocyclic frameworks. The Lewis acid typically coordinates to the electron-withdrawing group, facilitating the heterolytic cleavage of the cyclopropane ring to form a zwitterionic intermediate. researchgate.net
This intermediate can then participate in formal cycloaddition reactions, such as [3+2] or [3+3] annulations. For example, D-A cyclopropanes have been shown to react with aldehydes, imines, and other unsaturated partners to yield substituted tetrahydrofurans, pyrrolidines, and carbocycles, respectively. frontiersin.orgdatapdf.com A notable example is the enantioselective [3+3] annulation of D-A cyclopropanes with 2-alkynyl indoles, which proceeds through a nucleophilic ring-opening followed by a Conia-ene cyclization to furnish optically active tetrahydrocarbazoles. sioc.ac.cn
The stereochemical course of cyclopropane ring-opening reactions is highly dependent on the reaction mechanism and the nature of the substrates and reagents. The process can proceed with either retention or inversion of stereochemistry at the reacting centers.
In many nucleophilic ring-opening reactions, the attack occurs via an SN2-type mechanism. nih.gov This involves a backside attack on one of the electrophilic carbons of the cyclopropane ring, leading to an inversion of configuration at that center. The regioselectivity of the attack is governed by both steric and electronic factors, with the nucleophile typically attacking the least sterically hindered carbon that can support the developing charge. youtube.com
Conversely, processes that involve a more stepwise, SN1-like mechanism with the formation of a distinct carbocationic intermediate can lead to racemization or a mixture of diastereomers. However, in certain intramolecular reactions, such as some Friedel-Crafts alkylations, the ring-opening can proceed with a net retention of configuration, suggesting a concerted or rapidly collapsing ion-pair mechanism.
Cycloaddition Reactions of Cyclopropane Derivatives
Beyond serving as precursors for 1,3-dipoles in annulation reactions, activated cyclopropanes can participate directly in formal cycloaddition processes. researchgate.net These reactions leverage the high strain energy and unique electronic properties of the three-membered ring. The entire cyclopropane unit can act as a three-carbon building block in reactions classified as formal [3+n] cycloadditions.
For instance, D-A cyclopropanes are known to undergo [3+2] cycloadditions with a variety of reaction partners, including aldehydes and enamides, to form five-membered rings. frontiersin.org These reactions can be promoted by simple catalysts like sodium hydroxide. frontiersin.org Photochemical methods have also been developed, where visible light can induce the homolytic cleavage of the cyclopropane ring, generating a 1,3-biradical intermediate that can be trapped in a cycloaddition.
Table 2: Types of Cycloaddition Reactions Involving D-A Cyclopropanes
| Cycloaddition Type | Reaction Partner | Product Ring System | Activation Method |
|---|---|---|---|
| [3+2] Annulation | Aldehydes/Ketones | Tetrahydrofurans | Lewis Acid (e.g., AlCl3, Yb(OTf)3) |
| [3+2] Annulation | Imines/Nitrones | Pyrrolidines/Isoxazolidines | Lewis Acid (e.g., Cu(OTf)2, Sc(OTf)3) |
| [3+2] Annulation | α,β-Unsaturated Enamides | Spirocyclopentanes | Base (e.g., NaOH) |
| [3+3] Annulation | 2-Alkynyl Indoles | Tetrahydrocarbazoles | Lewis Acid (e.g., Cu(OTf)2/InCl3) |
Domino and Cascade Reactions
The high reactivity of donor-acceptor cyclopropanes makes them ideal substrates for initiating domino and cascade reactions. researchgate.net In these processes, a single activation event—typically the ring-opening of the cyclopropane—triggers a sequence of subsequent bond-forming and/or bond-breaking events to rapidly construct complex molecular architectures from simple starting materials.
A common strategy involves the nucleophilic opening of the ring to generate an intermediate that possesses both a nucleophilic and an electrophilic center, poised for an intramolecular cyclization. For example, a tandem ring-opening, elimination, and cycloaddition of D-A cyclopropanes has been observed in reactions with nitrosoarenes. acs.org This cascade sequence leads to the formation of a tetrahydro-1,2-oxazine ring system via an in situ-generated nitrone, showcasing a novel reaction pathway. acs.org These multi-step, single-pot transformations are highly efficient and atom-economical, representing a sophisticated application of the inherent reactivity of activated cyclopropanes.
Stereochemical Aspects of Reactions
Reactions involving the cyclopropane ring or the functional groups of this compound would theoretically be subject to stereochemical control, leading to the formation of stereoisomers. However, a detailed discussion on this topic is precluded by the absence of specific studies on this compound.
In a broader context, the stereochemistry of reactions involving substituted cyclopropanes is a well-established field. The rigid, planar nature of the cyclopropane ring often dictates the facial selectivity of approaching reagents. For instance, nucleophilic attack on a carbonyl group attached to a chiral cyclopropane ring can lead to the formation of diastereomeric products, with the product ratio being influenced by the steric hindrance and electronic properties of the substituents on the ring.
Similarly, reactions that create a new stereocenter on the cyclopropane ring itself, such as additions to a double bond exocyclic to the ring or substitutions at a chiral center on the ring, are expected to exhibit stereoselectivity. The use of chiral catalysts or auxiliaries can often be employed to achieve high levels of enantioselectivity or diastereoselectivity in such transformations.
While these general principles are applicable, their specific manifestation in the reactions of this compound remains uninvestigated in the public domain. Therefore, no data tables or detailed research findings on the stereochemical aspects of its reactions can be presented.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of 1-Cyanocyclopropyl acetate (B1210297) are largely dictated by the inherent strain of the cyclopropane (B1198618) ring and the electronic nature of its substituents. Reactions often proceed through pathways that alleviate this ring strain. Depending on the reaction conditions, transformations can involve heterolytic or homolytic cleavage of the ring bonds.
In polar, solvolytic conditions, reaction pathways are likely to involve charged intermediates. The departure of a leaving group from a carbon adjacent to the cyclopropane ring can lead to the formation of a cyclopropylmethyl-like carbocation. Such intermediates are known to be unstable and can undergo rapid rearrangement. For 1-Cyanocyclopropyl acetate, if a reaction were to induce a positive charge on the quaternary carbon of the cyclopropyl (B3062369) ring, this would be highly destabilized by the adjacent electron-withdrawing cyano group.
Alternatively, nucleophilic attack on one of the methylene (B1212753) carbons of the cyclopropane ring could induce a ring-opening reaction. This is particularly plausible for cyclopropanes bearing electron-accepting groups, which can act as potent σ-electrophiles. nih.gov The reaction would proceed via a 1,3-zwitterionic intermediate, which is a common feature for donor-acceptor cyclopropanes. mdpi.com In such a scenario, the nitrile and acetate groups would facilitate the cleavage of the bond between the substituted carbon and an adjacent methylene carbon.
A hypothetical reaction pathway involving a nucleophile (Nu⁻) is depicted below:
Step 1: Nucleophilic attack at a C-C bond of the cyclopropane ring.
Step 2: Formation of a transient intermediate.
Step 3: Subsequent reaction to form a stable, ring-opened product.
Common reaction intermediates in cyclopropane chemistry include:
Carbocations
Carbanions
Radicals
Zwitterions
Role of Neighboring-Group Participation
Neighboring-group participation (NGP), also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule. wikipedia.org This intramolecular participation can significantly increase reaction rates and influence the stereochemical outcome. wikipedia.org
In this compound, the acetate group is well-positioned to act as a neighboring group. The carbonyl oxygen of the acetate moiety possesses lone pairs of electrons that can participate in reactions at the adjacent cyclopropyl carbon. For instance, during a substitution reaction at the quaternary carbon, the acetate group could participate in an intramolecular SN2-like reaction. This would lead to the formation of a cyclic dioxolenium ion intermediate. nih.gov This type of participation often results in the retention of stereochemistry at the reaction center. libretexts.org
The general mechanism for acetate neighboring-group participation involves two consecutive SN2 reactions:
An intramolecular attack by the acetate group, displacing the leaving group and forming a cyclic intermediate (first inversion).
An intermolecular attack by an external nucleophile on the cyclic intermediate, opening the ring (second inversion).
It is also conceivable for the cyclopropane ring itself to provide anchimeric assistance in reactions involving a leaving group on an adjacent atom, leading to the formation of nonclassical carbocations. schoolbag.info
Kinetic Studies of Transformations
Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions. For this compound, such studies would provide valuable data on the energetics of its transformations, such as solvolysis or ring-opening reactions.
A typical kinetic study would involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, solvent polarity, nucleophile concentration). The data obtained can be used to determine the reaction order, rate constant, and activation parameters (enthalpy and entropy of activation).
For a solvolysis reaction, the rate of disappearance of this compound could be measured. If the reaction proceeds via an SN1-like mechanism, the rate would be expected to be first-order and dependent on the ionizing power of the solvent. If neighboring-group participation is significant, an enhanced reaction rate compared to a similar compound without the participating group would be observed. The study of electrophilic cyclopropanes has shown that second-order rate constants for ring-opening can be determined by monitoring reactions with nucleophiles photometrically. nih.gov
| Parameter | Information Gained from Kinetic Studies |
| Reaction Order | Indicates the number of molecules involved in the rate-determining step. |
| Rate Constant (k) | A measure of the reaction speed. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |
| Solvent Effects | Provides insight into the polarity of the transition state. |
These kinetic data are crucial for constructing a reaction coordinate diagram and for validating proposed mechanisms.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to study reaction mechanisms. mdpi.comchemrxiv.org For this compound, DFT calculations can provide detailed information about its geometry, stability, and reactivity.
A key application of DFT in mechanistic studies is the location and characterization of transition states. mdpi.com A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. By calculating the structures and energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction pathway can be constructed.
For the ring-opening of a cyclopropane derivative, DFT calculations can be used to model the transition state, providing information on bond-breaking and bond-forming processes. For instance, in a nucleophilic ring-opening reaction of this compound, DFT could elucidate whether the reaction is concerted (bond-breaking and formation occur simultaneously) or stepwise (involving a distinct intermediate). Such calculations have been applied to understand the ring-opening of other cyclopropane systems. researchgate.netresearchgate.net
DFT calculations can also be used to analyze the electronic effects of the substituents on the reactivity of the cyclopropane ring. The electron-withdrawing nature of the nitrile group and the acetate group influences the electron density distribution in the molecule. The nitrile group, being a strong -I (inductive) and -M (mesomeric) group, will significantly polarize the C-C bonds of the cyclopropane ring, making the carbon atoms more electrophilic. nih.gov The acetate group also exhibits an inductive electron-withdrawing effect.
Theoretical Modeling of Molecular Interactions
Theoretical modeling extends beyond the study of covalent bond changes to include the investigation of non-covalent molecular interactions. For this compound, these models can be used to understand its interactions with solvents, catalysts, or other reactants.
Methods such as DFT can be employed to simulate the interaction of this compound with a solvent molecule, providing insights into solvation energies and the influence of the solvent on the reaction mechanism. For example, in a solvolysis reaction, theoretical models can show how solvent molecules stabilize the transition state through hydrogen bonding or dipole-dipole interactions.
Furthermore, these models can be used to study intermolecular interactions in the condensed phase, helping to predict physical properties such as boiling point and solubility. By simulating the approach of a nucleophile to the this compound molecule, it is possible to map out the potential energy surface and identify the most favorable reaction pathways, taking into account both steric and electronic interactions.
1 Cyanocyclopropyl Acetate As a Versatile Synthetic Building Block
Construction of Complex Organic Architectures
The utility of 1-cyanocyclopropyl acetate (B1210297) as a synthetic building block is prominently demonstrated in its ability to construct complex, polycyclic organic architectures. A key example is its role in the synthesis of the indolizine (B1195054) skeleton, a fused bicyclic heteroaromatic system that is a core component of many natural products and pharmaceutically active compounds.
An efficient protocol utilizes 1-cyanocyclopropyl acetate (as part of the 1-cyanocyclopropane 1-ester family) in a formal [3+2] cycloaddition reaction with pyridine (B92270) and its derivatives. rsc.org This method, catalyzed by molecular iodine, facilitates the direct annulation of the pyridine ring to form highly substituted 1-cyanoindolizines. rsc.orgrsc.org This transformation is significant as it assembles a complex bicyclic structure from relatively simple and accessible starting materials, showcasing the compound's capacity for building intricate molecular frameworks. The reaction proceeds through the formation of a 1,3-dipole intermediate generated from the cyclopropane (B1198618) ring, which then undergoes cycloaddition with the pyridine derivative. rsc.org
Precursor to Nitrogen Heterocycles
This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. Its functional groups, particularly the nitrile and the activated cyclopropane ring, can be strategically employed to form different ring systems.
The direct synthesis of pyrazole (B372694) derivatives starting from this compound is not a prominently reported transformation in the scientific literature. The most common synthetic routes to pyrazoles typically involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives or 1,3-dipolar cycloadditions of diazo compounds with alkynes.
Similarly, the application of this compound as a direct precursor for the synthesis of pyrrole (B145914) derivatives is not extensively documented. Established methods for pyrrole synthesis, such as the Paal-Knorr or Hantzsch syntheses, rely on different starting materials like 1,4-dicarbonyls or α-halo ketones.
A highly effective and straightforward application of this compound is in the synthesis of indolizine derivatives. rsc.org Research has demonstrated an iodine-catalyzed formal [3+2] cycloaddition reaction between esters of 1-cyanocyclopropane-1-carboxylic acid and pyridine, quinoline, or isoquinoline. rsc.org This reaction provides a regioselective pathway to various cyano-substituted indolizines, which are scaffolds of significant pharmacological interest. rsc.org
The reaction mechanism is believed to proceed through the base- and iodine-influenced formation of a carbanion from the 1-cyanocyclopropane ester. This intermediate exists in two mesomeric forms, effectively acting as a 1,3-dipole. rsc.org In a non-polar solvent like toluene, the reaction favors a 1,3-dipolar cycloaddition that yields 3-aryl-2-aroyl-1-cyanoindolizines. rsc.orgrsc.org In contrast, when pyridine itself is used as the solvent, a different resonance form of the intermediate is stabilized, leading to the formation of 1-aryl-2-aroyl-3-cyanoindolizines. rsc.org This solvent-dependent regioselectivity adds to the versatility of the method. The reaction tolerates a range of aryl and aroyl groups on the cyclopropane precursor. rsc.org
Table 1: Iodine-Catalyzed Synthesis of 1-Cyanoindolizine Derivatives
| Entry | Pyridine Derivative | Solvent | Product | Yield (%) |
| 1 | Pyridine | Toluene | 3-Phenyl-2-benzoyl-1-cyanoindolizine | 84% rsc.org |
| 2 | 4-(Dimethylamino)pyridine | Toluene | 3-Phenyl-2-benzoyl-1-cyano-7-(dimethylamino)indolizine | 75% rsc.org |
| 3 | Quinoline | Toluene | 3-Phenyl-2-benzoyl-1-cyanobenzo[g]indolizine | 82% rsc.org |
| 4 | Isoquinoline | Toluene | 2-Phenyl-3-benzoyl-1-cyanobenzo[e]indolizine | 78% rsc.org |
| 5 | Pyridine | Pyridine | 1-Phenyl-2-benzoyl-3-cyanoindolizine | 72% rsc.org |
While direct conversion is not specified, the nitrile functionality of this compound makes it a suitable substrate for transition-metal-catalyzed [2+2+2] cycloaddition reactions. This powerful method involves the cotrimerization of a nitrile with two molecules of an alkyne to construct highly substituted pyridine rings. rsc.orgresearchgate.net Various catalysts, particularly those based on cobalt and nickel, have been developed for this transformation. rsc.orgsemanticscholar.orgnih.gov
The reaction is atom-economical and provides a direct route to poly-substituted pyridines that can be difficult to access through traditional condensation methods. chemrxiv.org In this context, this compound could serve as the nitrile component, reacting with various internal or terminal alkynes to generate pyridines bearing a cyclopropyl (B3062369) acetate moiety at the 2-position. This represents a potent potential application for the compound in the synthesis of complex pyridine derivatives. researchgate.net
Table 2: General Scheme for [2+2+2] Cycloaddition to form Pyridine Derivatives
| Reactant 1 | Reactant 2 (2 equiv.) | Catalyst | Product |
| This compound | Alkyne (R-C≡C-R') | Transition Metal (e.g., Co, Ni) | 2-(1-Acetoxycyclopropyl)-3,4,5,6-tetra-substituted pyridine |
Intermediate in the Synthesis of Carbocyclic Systems
Applications in Agrochemical and Industrial Intermediate Synthesis
The strategic importance of this compound lies in its ability to serve as a precursor to key structural motifs found in various pesticides, including fungicides and insecticides. The strained cyclopropane ring and the functional handles it possesses make it an attractive starting material for constructing molecules with high biological efficacy.
Precursor to Agrochemicals
Research has highlighted the utility of cyclopropane derivatives in the development of potent agrochemicals. The cyclopropyl group can confer unique properties to a molecule, such as metabolic stability and enhanced binding to target enzymes in pests and pathogens.
Fungicides: While direct synthesis pathways from this compound to commercial fungicides are not extensively documented in publicly available literature, the synthesis of novel dicyano-containing cyclopropanecarboxamide (B1202528) derivatives showcases the potential of related structures. In one study, 1-cyano-cyclopropyl-1-carboxylic acid, a derivative of this compound, was used to produce a series of compounds with notable fungicidal activity. For instance, compound 4f demonstrated significant inhibition rates against Pythium aphanidermatum (55.3%) and Pyricularia oryzae (67.1%) at a concentration of 50 µg/mL in in-vitro tests. Furthermore, it showed in-vivo efficacy against Pseudoperonospora cubensis and Erysiphe graminis with inhibition rates of 50% and 85%, respectively, at 400 µg/mL researchgate.net. Another compound, 4m , provided complete control against Puccinia sorghi at the same concentration researchgate.net. These findings underscore the potential of the cyanocyclopropyl scaffold in developing new fungicidal agents.
Insecticides: The cyclopropane ring is a cornerstone of synthetic pyrethroid insecticides, which are known for their high efficacy and relatively low mammalian toxicity. Optically active cyanohydrin acetates are recognized as important building blocks for the synthesis of these insecticides. The enzymatic resolution of cyanohydrin acetates provides access to enantiomerically pure compounds that are crucial for producing more effective and specific pyrethroids. This highlights the industrial relevance of processes involving cyanohydrin acetates, a class to which this compound belongs.
The following table summarizes the fungicidal and insecticidal activity of some cyclopropanecarboxamide derivatives synthesized from a related precursor, demonstrating the potential applications of the 1-cyanocyclopropyl moiety.
| Compound ID | Target Organism | Activity | Concentration |
| 4f | Pythium aphanidermatum | 55.3% inhibition | 50 µg/mL |
| 4f | Pyricularia oryzae | 67.1% inhibition | 50 µg/mL |
| 4f | Pseudoperonospora cubensis | 50% inhibition | 400 µg/mL |
| 4f | Erysiphe graminis | 85% inhibition | 400 µg/mL |
| 4m | Puccinia sorghi | 100% control | 400 µg/mL |
| 4c, 4d, 4g, 4j, 4m | Culex pipiens pallens (mosquitoes) | >60% lethal rate | 5 µg/mL |
| 4h, 4j | Mythimna separata (armyworms) | 66.7% and 50% lethal rate | 600 µg/mL |
Data sourced from a study on dicyano-contained cyclopropanecarboxamide derivatives researchgate.net.
Industrial Intermediates
Beyond its direct application in agrochemical synthesis, this compound serves as a valuable intermediate for producing other key chemical building blocks. The hydrolysis of the nitrile group can lead to the formation of cyclopropanecarboxylic acid derivatives, while reactions involving the acetate group can provide access to other functionalized cyclopropanes. These transformations open up pathways to a diverse range of molecules for various industrial applications.
The synthesis of optically active cyanohydrin acetates from aldehydes using lipase-catalyzed kinetic resolution is a well-established method for producing valuable chiral intermediates. This process, which couples the in-situ formation and racemization of cyanohydrins, allows for the efficient production of enantiomerically enriched acetates lookchem.com. Such intermediates are highly sought after in the pharmaceutical and agrochemical industries for the synthesis of complex, single-enantiomer active ingredients.
Advanced Spectroscopic and Structural Elucidation in Research
X-ray Crystallography for Product Confirmation
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous proof of a molecule's constitution and stereochemistry by mapping the electron density of its crystal lattice. For novel compounds or products of complex reactions, X-ray crystallography offers unequivocal structural confirmation.
In a hypothetical crystallographic analysis of 1-Cyanocyclopropyl acetate (B1210297), the resulting data would confirm:
The presence and connectivity of the cyclopropyl (B3062369) ring.
The quaternary carbon atom bonded to the cyano group, the acetate group, and two carbons of the cyclopropyl ring.
The precise bond lengths and angles of the entire molecule, reflecting the inherent strain of the three-membered ring.
The conformation of the acetate group relative to the cyclopropane (B1198618) ring.
This level of detail is crucial for validating synthetic outcomes and understanding the steric and electronic properties of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. Advanced NMR experiments, including 2D techniques like COSY and HMQC, provide detailed information about the connectivity and spatial relationships between atoms, which is vital for understanding reaction mechanisms.
For 1-Cyanocyclopropyl acetate, ¹H and ¹³C NMR are fundamental for structural verification.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons of the acetate group and the diastereotopic methylene (B1212753) protons of the cyclopropyl ring. The methyl protons would appear as a singlet, while the cyclopropyl protons would exhibit a complex multiplet pattern due to geminal and cis/trans coupling.
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon of the cyclopropyl ring, the cyano carbon, the methyl carbon of the acetate, and the methylene carbons of the ring.
Mechanistic studies often employ NMR to track the formation of intermediates or byproducts. For example, by acquiring spectra at various time points during a reaction, researchers can observe the disappearance of starting material signals and the emergence of product signals, providing kinetic data and insights into the reaction pathway.
Table 1: Predicted NMR Data for this compound
| Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₃ | ~2.1 | Singlet (s) |
| ¹H NMR | -CH₂- (cyclopropyl) | ~1.2 - 1.6 | Multiplet (m) |
| ¹³C NMR | -C=O | ~170 | |
| ¹³C NMR | -C≡N | ~115 - 120 | |
| ¹³C NMR | Quaternary C (ring) | ~55 - 65 | |
| ¹³C NMR | -CH₃ | ~21 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular environments.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of a compound, which is a critical piece of data for its identification.
For this compound (C₆H₇NO₂), the exact mass is 125.0477 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, helping to determine the elemental composition and confirm the identity of the product.
In a research setting, MS is invaluable for:
Reaction Monitoring: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots from a reaction mixture over time. This allows chemists to track the consumption of reactants and the formation of this compound, thereby optimizing reaction conditions such as temperature, time, and catalyst loading.
Product Characterization: The mass spectrum of this compound would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum (e.g., in MS/MS experiments) can provide further structural information, showing the loss of characteristic fragments like the acetate group.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Exact Mass | 125.0477 g/mol |
Infrared Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.
The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the nitrile and the ester.
Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2260-2200 cm⁻¹. This is a highly characteristic region of the IR spectrum where few other functional groups absorb.
Ester (C=O) Stretch: A strong, sharp absorption band will appear in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ester.
Ester (C-O) Stretch: Absorption bands corresponding to the C-O stretching vibrations of the ester group are expected between 1300 and 1000 cm⁻¹.
Alkyl (C-H) Stretch: C-H stretching vibrations for the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.
The absence of a broad absorption band around 3500-3200 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, indicating the successful conversion from a potential hydroxy nitrile precursor.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N stretch | 2260 - 2200 | Medium |
| Ester Carbonyl | C=O stretch | 1750 - 1735 | Strong |
| Ester | C-O stretch | 1300 - 1000 | Strong |
Derivatives and Analogues of 1 Cyanocyclopropyl Acetate
Structural Modifications and Their Impact on Reactivity
The reactivity of the cyclopropane (B1198618) ring is heavily influenced by the nature of its substituents. In derivatives related to 1-cyanocyclopropyl acetate (B1210297), the interplay between electron-donating groups (D) and electron-accepting groups (A) dictates the molecule's stability and reaction pathways. These are often referred to as D-A substituted cyclopropanes. The chemistry of D-A cyclopropanes has grown significantly, establishing them as versatile tools for organic synthesis researchgate.net. Their primary mode of reaction often involves ring-opening to form substituted 1,4-dicarbonyl compounds and their derivatives researchgate.net.
The electronic effect of substituents plays a fundamental role in the reactivity of related structures like cyclopropylideneacetates. The presence of electron-donating or electron-withdrawing groups determines the polarization of adjacent double bonds acs.orgacs.org. This polarization, in turn, influences the molecule's interaction with other reactants, such as in 1,3-dipolar cycloaddition reactions, by favoring a specific orientation between the reacting moieties acs.orgacs.org. For instance, in reactions with nitrones, the electronic structure of the substituents on the cyclopropylidene ring controls the regioselectivity of the cycloaddition acs.org. This principle highlights how modifying the groups on the cyclopropane ring can steer the outcome of chemical reactions.
Synthesis of Substituted Cyclopropane Derivatives with Cyano and Ester Groups
Cyano-substituted cyclopropanes are attractive building blocks because the cyano group can be readily converted into a variety of other functional groups rochester.edu. The synthesis of cyclopropanes featuring both cyano and ester functionalities can be achieved through several advanced methods.
One prominent strategy is the asymmetric olefin cyclopropanation reaction. A highly stereoselective method has been developed using an engineered myoglobin (B1173299) catalyst in the presence of diazoacetonitrile rochester.edu. This biocatalytic approach enables the efficient transformation of a wide range of olefin substrates, including aryl-substituted, alkyl-substituted, and electron-deficient olefins, into the corresponding nitrile-substituted cyclopropanes with excellent diastereoselectivity and enantioselectivity rochester.edu. The versatility of this method provides a scalable route to enantiopure cyclopropanes that incorporate a cyano group rochester.edu. These products can then be elaborated to introduce an ester group or other functionalities.
The table below summarizes the results of the myoglobin-catalyzed cyclopropanation of various alkenes with diazoacetonitrile, leading to nitrile-substituted cyclopropanes.
| Alkene Substrate | Product | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Turnover Number (TON) |
|---|---|---|---|---|
| (E)-β-Methylstyrene | 3a | >99 | >99 | 1800 |
| (Z)-β-Methylstyrene | 3b | 96 | 99 | 1600 |
| Styrene | 3c | N/A | 99 | 5600 |
| 4-Methoxystyrene | 3d | N/A | 99 | 2500 |
| N,N-Dimethylacrylamide | 5f | 95 | 99 | >4700 |
Data sourced from a study on biocatalytic synthesis of nitrile-substituted cyclopropanes. rochester.edu
Donor-acceptor cyclopropanes, which can include those with cyano and ester groups, are valuable intermediates that can be synthesized through various routes, including those starting from cyclopropanone (B1606653) hemiacetals, oxaspiropentanes, and alkylidenecyclopropanes researchgate.net.
Exploration of Related Cyclopropylideneacetates
Cyclopropylideneacetates are structural analogues that share the cyclopropane core but feature an exocyclic double bond. These compounds are highly valuable as reactive intermediates in organic synthesis.
An efficient synthesis of cyclopropylidene acetates has been developed starting from readily available cyclopropanone surrogates nih.gov. The process involves the olefination of 1-sulfonylcyclopropanols with stabilized phosphorus ylides. This reaction generates highly electrophilic alkylidenecyclopropanes, which can be used directly in subsequent reactions nih.gov. For example, these cyclopropylidene acetates are reactive in aza-Michael reactions under mild conditions, affording enantioenriched cyclopropane β-amino acid derivatives with complete diastereocontrol nih.gov. The olefination is compatible with different ester groups, such as methyl and tert-butyl esters, on the starting Wittig reagent nih.gov.
The electronic properties of cyclopropylideneacetates have also been studied computationally. These studies rationalize the "cyclopropylidene effect" in 1,3-dipolar cycloadditions, where the electronic nature of the substituents polarizes the alkene double bond, thereby controlling the regioselectivity of the reaction acs.org.
Cyanocyclopropyl-containing Amides and Carboxamides
The cyano group on a cyclopropane ring serves as a versatile precursor for the synthesis of corresponding amides and carboxamides (carboxylic acids). This transformation provides access to a diverse range of functionalized chiral cyclopropanes.
A direct and efficient method involves the hydrolysis of a cyanocyclopropyl derivative. For instance, an enzymatically produced nitrile-substituted cyclopropane can undergo alkaline hydrolysis to readily produce the corresponding carboxy- and carboxyamide-functionalized cyclopropanes in good yields in a single step rochester.edu. This demonstrates the synthetic utility of the cyano group as a handle for further functionalization.
The table below details the conversion of a nitrile-substituted cyclopropane (Compound 3a) into its corresponding carboxylic acid and amide derivatives.
| Starting Material | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| (1R,2R)-1-methyl-2-phenylcyclopropane-1-carbonitrile (3a) | (1R,2R)-1-methyl-2-phenylcyclopropane-1-carboxylic acid (6) | NaOH, H₂O/EtOH, 100 °C, 12h | 84 |
| (1R,2R)-1-methyl-2-phenylcyclopropane-1-carbonitrile (3a) | (1R,2R)-1-methyl-2-phenylcyclopropane-1-carboxamide (7) | NaOH, H₂O/EtOH, 60 °C, 2h | 51 |
Data sourced from a study on the elaboration of enzymatically produced cyclopropanes. rochester.edu
Furthermore, amide structures containing a cyclopropane ring are of significant interest in medicinal chemistry. The synthesis of various 2-phenylcyclopropane-1-carboxamide derivatives has been undertaken to explore their biological activities mdpi.com. These syntheses typically involve creating a substituted cinnamic acid, followed by amidation and subsequent cyclopropanation to yield the final amide product mdpi.com. The amide structure is a key functional group in many biologically active molecules, and its incorporation into a cyclopropane scaffold can enhance metabolic stability and receptor affinity mdpi.com.
Emerging Research Directions and Future Perspectives
Unexplored Reaction Pathways and Transformations
While the reactivity of donor-acceptor cyclopropanes is a subject of ongoing investigation, specific pathways for 1-Cyanocyclopropyl acetate (B1210297) remain to be fully elucidated. The presence of both a nucleophilic nitrile group and an electrophilic carbonyl group within the same molecule suggests a rich and varied chemistry.
One promising area of exploration is the investigation of its behavior in cycloaddition reactions . Donor-acceptor cyclopropanes are known to act as 1,3-zwitterionic synthons, participating in (3+2)-cycloadditions with various hetero-2π components like aldehydes, imines, and thiocarbonyl compounds. acs.org The specific reactivity of 1-Cyanocyclopropyl acetate in such reactions, particularly with novel dipolarophiles, could lead to the synthesis of highly functionalized five-membered heterocyclic and carbocyclic frameworks.
Furthermore, the potential for intramolecular transformations of this compound derivatives presents an intriguing avenue for research. Intramolecular ring-opening cyclizations of donor-acceptor cyclopropanes are recognized as versatile methods for constructing complex molecular scaffolds. nih.govresearchgate.net By introducing appropriate functional groups that can react with the cyclopropane (B1198618) ring or its reactive intermediates, novel polycyclic systems could be accessed.
The exploration of radical-mediated reactions also holds significant potential. While many transformations of donor-acceptor cyclopropanes proceed via ionic intermediates, the introduction of radical initiators could unveil novel reaction pathways, leading to unique molecular architectures.
Development of Novel Catalytic Systems for Efficiency and Selectivity
The synthesis and transformation of this compound can be significantly enhanced through the development of innovative catalytic systems that offer improved efficiency, selectivity, and sustainability.
Asymmetric catalysis is a key area for future development. The creation of chiral cyclopropane derivatives is of great interest in medicinal chemistry. figshare.com The application of chiral catalysts, including transition metal complexes and organocatalysts, to the synthesis of this compound could provide enantiomerically enriched products, which are crucial for the development of new therapeutics. figshare.comnih.govmdpi.com Recent advancements in catalytic asymmetric cyclopropanation using non-stabilized carbenes and metalloradical catalysis offer promising avenues for achieving high levels of stereocontrol. nih.govnih.gov
Biocatalysis represents another frontier with immense potential. The use of enzymes for the synthesis and modification of cyclopropane-containing molecules is a rapidly growing field. nih.gov Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450 variants, have been successfully employed in stereoselective cyclopropanation reactions. acs.orgwpmucdn.com The development of biocatalytic methods for the synthesis of this compound or its derivatives could offer a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov
Furthermore, the exploration of photoredox catalysis could unlock new reactive pathways. Visible-light-mediated reactions often proceed under mild conditions and can facilitate transformations that are challenging to achieve with conventional methods. nih.govfrontiersin.org Applying photoredox catalysis to reactions involving this compound could lead to novel and efficient synthetic methodologies.
Computational Design of New this compound Derivatives
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules with desired properties. For this compound, computational design can be employed in several key areas.
In silico screening can be used to predict the biological activity of virtual libraries of this compound derivatives. By docking these virtual compounds into the active sites of biological targets, such as enzymes or receptors, researchers can identify promising candidates for synthesis and experimental testing. acs.org This approach has been successfully used in the design of cyclopropane-containing kinase inhibitors. acs.orgnih.govnih.govacs.org
Predictive modeling of reactivity can guide the exploration of new reaction pathways. Quantum mechanical calculations can be used to study the reaction mechanisms of this compound with various reagents, helping to predict the feasibility and selectivity of proposed transformations. sioc.ac.cn This can save significant time and resources by prioritizing experiments that are most likely to be successful.
Design of derivatives with tailored physicochemical properties is another important application. Computational methods can be used to predict properties such as solubility, stability, and membrane permeability of new this compound derivatives. This information is crucial for the development of new drug candidates and advanced materials.
Strategic Integration in Multi-Component and Domino Reactions
The development of efficient and atom-economical synthetic methods is a central goal in modern organic chemistry. Multi-component reactions (MCRs) and domino (or cascade) reactions are powerful strategies for achieving this goal by combining multiple bond-forming events in a single pot. semanticscholar.orgfrontiersin.orgmdpi.comnih.gov this compound, as a highly functionalized building block, is an ideal candidate for integration into such complex reaction sequences.
A notable example is the iodine-promoted domino reaction of 1-cyanocyclopropane 1-esters to produce fully substituted 2-aminofurans. This transformation proceeds through a ring-opening/cyclization cascade, demonstrating the potential of this compound in the rapid construction of complex heterocyclic systems.
Future research could focus on expanding the scope of such domino reactions by employing different triggers or reaction partners. For instance, the organocatalytic generation of donor-acceptor cyclopropanes has been shown to initiate domino reactions leading to the synthesis of complex nitrogen heterocycles like pyrrolo[1,2-a]quinolines. acs.orgnih.govresearchgate.net Adapting such strategies to this compound could provide access to a diverse range of valuable molecular architectures.
The integration of this compound into well-established multi-component reactions , such as the Passerini or Ugi reactions, is another promising avenue. The nitrile group could potentially participate in these reactions, leading to the formation of highly functionalized and structurally diverse products.
Expanding the Scope of Synthetic Applications in Specialized Chemical Fields
The unique structural features of this compound and its derivatives make them attractive building blocks for applications in various specialized chemical fields, including medicinal chemistry, agrochemistry, and materials science.
In medicinal chemistry , the cyclopropane motif is present in numerous approved drugs and bioactive molecules. nih.goveuropub.co.ukpharmaguideline.com The rigid nature of the cyclopropane ring can be used to constrain the conformation of a molecule, leading to improved binding affinity and selectivity for a biological target. The aminofuran products derived from the domino reaction of this compound are of particular interest, as the furan (B31954) scaffold is a common feature in many pharmaceuticals. nih.gov These compounds could be explored as potential inhibitors of kinases, proteases, or other enzymes implicated in disease. acs.orgnih.govnih.govacs.org
In the field of agrochemistry , cyclopropane-containing compounds have been developed as insecticides, herbicides, and fungicides. europub.co.uk The unique mode of action and metabolic stability of some cyclopropane derivatives make them valuable leads for the development of new crop protection agents. Further derivatization of this compound could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.
In materials science , the incorporation of the rigid and strained cyclopropane ring into polymers or organic materials could lead to novel properties. The nitrile and acetate functional groups of this compound provide handles for polymerization or for attachment to other molecular scaffolds, opening up possibilities for the design of new functional materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyanocyclopropyl acetate, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via amide coupling between 1-amino-1-cyclopropanecarbonitrile and activated esters (e.g., tert-butyl carbamate derivatives). A reported procedure involves refluxing in ethyl acetate/n-hexane mixtures, achieving yields up to 92% . Key optimization strategies include adjusting solvent polarity (e.g., 7:3 ethyl acetate/n-hexane ratio) and monitoring reaction progress via TLC (Rf = 0.9). For reproducibility, ensure rigorous characterization using / NMR and ESI-MS to confirm purity and structure .
Q. How should researchers characterize the structural and purity profile of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR Spectroscopy : Analyze cyclopropane ring protons (δ ~1.0–1.5 ppm) and nitrile group signals (δ ~120 ppm in ) .
- Mass Spectrometry : Use ESI-MS to detect molecular ion peaks (e.g., [M+Na] at m/z 352.3) .
- Chromatography : Validate purity via HPLC with UV detection (λ = 254 nm) and compare retention times to standards.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA/NIOSH guidelines:
- Use nitrile gloves and face shields to prevent skin/eye contact .
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Implement spill containment measures (e.g., absorbent pads) and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its reactivity in catalytic systems?
- Methodological Answer : The strained cyclopropane ring enhances electrophilicity, making it reactive in ring-opening reactions. Investigate its behavior under transition-metal catalysis (e.g., Pd or Ru) using DFT calculations to map electron density distribution. Compare kinetic data (e.g., ) with non-cyclopropane analogs to quantify strain effects .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Solvent Effects : Test activity in polar vs. non-polar solvents (e.g., DMSO vs. THF) to assess solubility-driven variations.
- Stereochemical Purity : Use chiral HPLC to isolate enantiomers and evaluate their individual bioactivity .
- Assay Conditions : Standardize cell-based assays (e.g., fixed incubation times, controlled pH) to minimize variability .
Q. How can computational modeling predict the metabolic stability of this compound?
- Methodological Answer : Utilize in silico tools:
- ADMET Prediction : Apply Schrödinger’s QikProp to estimate logP (lipophilicity) and CYP450 metabolism rates.
- Molecular Dynamics (MD) : Simulate interactions with metabolic enzymes (e.g., esterases) to identify degradation hotspots .
- Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. What experimental designs are recommended for studying the compound’s role in protease inhibition?
- Methodological Answer : Design dose-response assays using:
- Enzyme Kinetics : Measure values via Lineweaver-Burk plots under varying inhibitor concentrations .
- X-ray Crystallography : Co-crystallize the compound with target proteases (e.g., cysteine proteases) to map binding interactions .
- Mutagenesis Studies : Identify critical residues by substituting active-site amino acids and assessing inhibition efficacy .
Data Presentation & Reproducibility Guidelines
- Supplemental Materials : Provide raw NMR spectra, crystallographic data (CIF files), and assay protocols in supplementary files, citing them in the main text (e.g., "See SI Section S2.1") .
- Conflict Resolution : When data conflicts with prior studies, perform sensitivity analyses (e.g., varying temperature/pH) and discuss limitations in the "Experimental" section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
